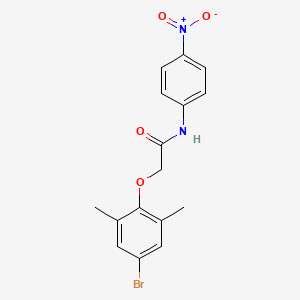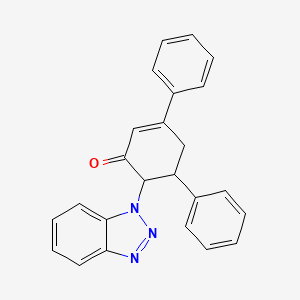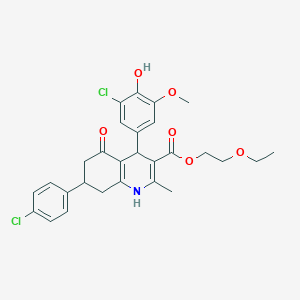amino]methyl}benzamide](/img/structure/B5234242.png)
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide, also known as CM-272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide exerts its therapeutic effects by inhibiting the activity of HDAC enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which are responsible for packaging DNA into a compact structure. By inhibiting HDAC activity, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide promotes the acetylation of histone proteins, leading to changes in gene expression that can inhibit cancer cell growth and reduce inflammation.
Biochemical and Physiological Effects:
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. In addition, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests that 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may have potential therapeutic applications in the treatment of various diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
One advantage of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide is its specificity for HDAC enzymes, which allows for targeted inhibition of cancer cells and inflammation. However, one limitation of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration route for 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in order to maximize its therapeutic potential.
将来の方向性
Future research on 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide should focus on its potential therapeutic applications in other diseases, such as autoimmune disorders and neurological diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in order to maximize its therapeutic potential. Furthermore, the development of more soluble forms of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may improve its efficacy and allow for more effective in vivo administration. Overall, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with methylamine, followed by the addition of p-toluenesulfonamide. The resulting compound is then purified through recrystallization to obtain 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide in its solid form.
科学的研究の応用
4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has been shown to inhibit the growth of cancer cells by targeting the histone deacetylase (HDAC) enzyme. HDACs play a crucial role in regulating gene expression, and their dysregulation has been linked to the development and progression of cancer.
In addition to cancer research, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide has also been studied for its anti-inflammatory properties. In a study conducted on mice, 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide was found to reduce inflammation in the lungs and improve lung function. This suggests that 4-{[[(4-chlorophenyl)sulfonyl](methyl)amino]methyl}benzamide may have potential therapeutic applications in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
特性
IUPAC Name |
4-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-18(10-11-2-4-12(5-3-11)15(17)19)22(20,21)14-8-6-13(16)7-9-14/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFIITQDRSSKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(4-Chlorophenyl)sulfonyl](methyl)amino}methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)


![3-allyl-5-{[5-(2,4-dichloro-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5234200.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)
![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)


![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)